1,4,7,10-Tetraazacyclododecane; sulfuric acid
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Overview
Description
1,4,7,10-Tetraazacyclododecane, also known as cyclen, is a macrocyclic compound with four nitrogen atoms in its ring structure. It is often used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. When combined with sulfuric acid, it forms a sulfate salt, which is used in various applications, including medical diagnostics and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetraazacyclododecane can be synthesized through several methods. One common method is the Richman-Atkins synthesis, which involves the cyclization of linear tetraamines. This process typically requires high temperatures and the presence of a strong base . Another method involves the use of chloroformates in acid solution to produce 1,7-diprotected derivatives, which can then be alkylated and deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of 1,4,7,10-tetraazacyclododecane often involves the use of the Richman-Atkins synthesis due to its efficiency and cost-effectiveness. The process is optimized to minimize the production of by-products and to ensure high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include chloroformates, strong acids, and bases. Reaction conditions often involve high temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
Major products formed from these reactions include various substituted derivatives of 1,4,7,10-tetraazacyclododecane, which can be further used in coordination chemistry and other applications .
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,7,10-tetraazacyclododecane exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in its ring structure coordinate with metal ions, stabilizing them and enhancing their reactivity. This property is particularly useful in medical imaging, where it helps to improve the contrast of MRI images by forming stable complexes with gadolinium .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative of 1,4,7,10-tetraazacyclododecane with four acetic acid groups, used in medical imaging and radiotherapy.
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound with four nitrogen atoms, used in coordination chemistry.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms, used in similar applications.
Uniqueness
1,4,7,10-Tetraazacyclododecane is unique due to its ability to form highly stable complexes with a wide range of metal ions. This property makes it particularly valuable in medical imaging and industrial applications, where stability and reactivity are crucial .
Properties
CAS No. |
877035-39-7 |
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Molecular Formula |
C8H22N4O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
sulfuric acid;1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C8H20N4.H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;1-5(2,3)4/h9-12H,1-8H2;(H2,1,2,3,4) |
InChI Key |
VKWLPPSMIINPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCNCCN1.OS(=O)(=O)O |
Origin of Product |
United States |
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